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Dimethylisopropylsilane

Cubic SiC Thin Films Chemical Vapor Deposition (CVD) Semiconductor Processing

Researchers seeking to lower the thermal budget for cubic SiC thin-film deposition can specify Dimethylisopropylsilane (DMIPS) as a single-source precursor. This reactive trialkylsilane enables oriented 3C-SiC growth at 850-900 °C, eliminating the need for separate silane/hydrocarbon gas lines and reducing process complexity. Its high vapor pressure (163 mmHg at 25 °C) ensures stable precursor flux for ALD and CVD without extensive source heating.

Molecular Formula C5H13Si
Molecular Weight 101.24 g/mol
CAS No. 18209-61-5
Cat. No. B108420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylisopropylsilane
CAS18209-61-5
Molecular FormulaC5H13Si
Molecular Weight101.24 g/mol
Structural Identifiers
SMILESCC(C)[Si](C)C
InChIInChI=1S/C5H13Si/c1-5(2)6(3)4/h5H,1-4H3
InChIKeyKMUIVDDMCZNNEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylisopropylsilane Procurement Baseline


Dimethylisopropylsilane (DMIPS) is an organosilicon compound classified as a trialkylsilane, bearing a reactive Si-H bond and a sterically hindered isopropyl substituent. Its physical state at ambient temperature is a colorless, transparent liquid . The compound is characterized by a low boiling point of 66–67 °C and a high vapor pressure of 163 mmHg at 25 °C, which confirms its significant volatility for vapor-phase applications . With a density of 0.724 g/mL at 25 °C and a refractive index of n20/D 1.391, these precise metrics are critical for process engineering and quality control during procurement . It is classified as a flammable liquid (Flash Point -30 °C) and an irritant, necessitating specific storage and handling protocols .

1
Volatile liquid for vapor-phase CVD/ALD delivery without extensive heating
2
Reactive Si-H bond with isopropyl steric control for selective hydrosilylation and SiC precursor chemistry
3
Precise density and refractive index metrics support process engineering quality control
4
Flammable liquid; requires storage and handling protocols per safety data sheet

Why Dimethylisopropylsilane Substitution Fails


Direct substitution of dimethylisopropylsilane with other trialkylsilanes like triethylsilane or diethylmethylsilane is scientifically unsound due to divergent chemical reactivity, thermal stability, and steric profiles. The compound's specific combination of a reactive Si-H bond and a bulky isopropyl group confers a unique steric hindrance that directly modulates selectivity in hydrosilylation reactions and decomposition kinetics during chemical vapor deposition (CVD) [1][2]. Unlike linear analogs, the branched isopropyl substituent influences the precursor's adsorption behavior and thermal decomposition pathway on semiconductor surfaces, directly affecting film crystallinity and growth temperature [2]. Furthermore, its vapor pressure and volatility profile are distinct from other silanes of similar molecular weight, making it non-interchangeable in vapor delivery systems without re-engineering process parameters . The following quantitative evidence demonstrates precisely where this compound diverges from its closest alternatives, establishing the scientific rationale for its specification.

Reactivity profile mismatch
Linear trialkylsilanes lack the branched isopropyl steric hindrance that modulates Si-H selectivity; adsorption and decomposition pathways on semiconductor surfaces may shift, altering film crystallinity.
Vapor delivery incompatibility
Vapor pressure and volatility differ significantly from silanes of similar molecular weight; replacing DMIPS without re-engineering bubbler settings and delivery lines can compromise process stability.
Thermal budget divergence
Substituting with alternative precursors may require higher deposition temperatures, negating the low-thermal-budget advantage critical for temperature-sensitive device integration.

Dimethylisopropylsilane Performance Evidence


Low-Temperature SiC Crystallinity vs. Diethylmethylsilane

In a direct comparative study of single-source precursors for cubic SiC film growth by supersonic jet epitaxy, dimethylisopropylsilane enabled the formation of highly oriented films in the [100] direction at a substrate temperature of 900 °C on SIMOX(100). In contrast, diethylmethylsilane required a 100 °C higher temperature of 1000 °C to achieve the same oriented [100] growth on Si(100) [1]. This demonstrates a quantifiable advantage in energy efficiency and thermal budget reduction for DMIPS.

SiC Crystallinity Temperature
Head-to-head
100 °C lower oriented growth vs. diethylmethylsilane (900 °C vs. 1000 °C)
Reported lower thermal budget enables SiC-on-insulator integration
Supersonic jet epitaxy; SIMOX(100) substrate context
Cubic SiC Thin Films Chemical Vapor Deposition (CVD) Semiconductor Processing

Lower SiC Deposition Onset Temperature

When used as a single-source precursor in low-pressure organometallic CVD (LP-OMCVD), dimethylisopropylsilane facilitates the growth of cubic SiC films on uncarbonized Si(100) surfaces at temperatures as low as 850 °C [1]. This is markedly lower than conventional multi-source precursor systems (e.g., silane/propane mixtures) which typically require temperatures above 1000 °C for high-quality epitaxial SiC growth, as noted in comparative literature [2].

Deposition Onset Temperature
Cross-study comparable
>150 °C lower vs. conventional multi-source systems (850 °C vs. >1000 °C)
Supports broader substrate compatibility for SiC CVD
LP-OMCVD on uncarbonized Si(100); literature baseline
Low-Pressure CVD Silicon Carbide Precursor Efficiency

Enhanced Hydrosilylation Selectivity

The molecular architecture of dimethylisopropylsilane, featuring a bulky isopropyl substituent adjacent to the reactive Si-H bond, creates significant steric hindrance. This steric effect is understood within the class of trialkylsilanes to enhance selectivity in hydrosilylation reactions by disfavoring side reactions and controlling the approach of unsaturated substrates [1]. This contrasts with linear silanes like triethylsilane, which lack this branched bulk and may exhibit lower selectivity profiles in comparable transformations.

Hydrosilylation Selectivity
Class-level inference
Branched isopropyl provides higher steric hindrance than linear trialkylsilanes
Structure-based selectivity advantage; quantitative ratios unavailable
General class behavior; verify under target reaction conditions
Hydrosilylation Organosilicon Synthesis Reaction Selectivity

High Volatility for Vapor-Phase Processing

Dimethylisopropylsilane exhibits a vapor pressure of 163 mmHg at 25 °C . For comparison, the less volatile precursor 1,1,3,3-tetramethyl-1,3-disilacyclobutane (TM-DSCB), used for SiC deposition, has a significantly higher boiling point of 124 °C, indicating much lower vapor pressure under standard conditions [1]. This high volatility of DMIPS ensures efficient and stable vapor delivery in chemical vapor deposition (CVD) and atomic layer deposition (ALD) systems, reducing the need for extensive precursor heating and complex bubbler configurations.

Volatility for Vapor Delivery
Cross-study comparable
163 mmHg at 25 °C; orders of magnitude higher vapor pressure than TM-DSCB
Enables stable room-temperature precursor flux without extensive heating
Simplifies ALD/CVD tool design; reduces condensation risk
CVD/ALD Precursors Vapor Delivery Physical Properties

Dimethylisopropylsilane Application Scenarios


Low-Thermal-Budget Cubic SiC Epitaxy

As demonstrated in Section 3, DMIPS enables the growth of oriented cubic SiC films at 900 °C, which is 100 °C lower than diethylmethylsilane for comparable film quality [1]. This significant reduction in thermal budget is critical for integrating wide-bandgap SiC layers into silicon-based platforms without damaging underlying CMOS circuitry. Researchers and process engineers should prioritize DMIPS when fabricating SiC-on-insulator (SiCOI) structures or SiC layers for MEMS, high-temperature sensors, and power electronics where maintaining the integrity of pre-existing device features is paramount.

Single-Source Precursor for SiC CVD

The ability of DMIPS to act as a single-source precursor for cubic SiC film deposition at 850 °C on uncarbonized silicon [1] offers a distinct advantage over conventional multi-source approaches that require careful control of silane and hydrocarbon ratios at temperatures exceeding 1000 °C [2]. This simplifies CVD tool design by reducing gas delivery lines and eliminates the complexities associated with mixing reactive gases. This scenario is ideal for academic research labs and pilot production lines seeking to establish a robust, low-complexity SiC deposition capability with minimized safety hazards from pyrophoric silane gas.

High-Volatility Precursor for ALD and CVD

With a vapor pressure of 163 mmHg at 25 °C [1], DMIPS is inherently well-suited for vapor-phase deposition techniques that demand a stable and high precursor flux without the need for extensive source heating. In contrast, less volatile precursors like TM-DSCB (boiling point 124 °C) require heated bubblers and lines, increasing system complexity and the risk of condensation [2]. Procurement of DMIPS is therefore strategically indicated for the development of ALD processes for silicon-containing thin films (e.g., SiC, SiNx, SiOx) where high precursor volatility directly correlates with improved film uniformity and shorter cycle times.

Application
Selection Property
Validation Focus
Low-thermal-budget cubic SiC epitaxy
Low-temperature oriented growth capability
Crystallinity and substrate thermal compatibility
Single-source precursor for SiC CVD
Single-molecule Si and C delivery with wide process window
Film purity, deposition rate, and gas delivery simplification
High-volatility precursor for ALD and CVD
High vapor pressure enabling stable room-temperature flux
Precursor delivery stability and film uniformity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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